molecular formula C20H21N3O4 B2876386 2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid CAS No. 691887-90-8

2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid

Número de catálogo: B2876386
Número CAS: 691887-90-8
Peso molecular: 367.405
Clave InChI: QRNXDYHNLZVLIN-RELWKKBWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid (hereafter referred to as the "target compound") is a structurally complex molecule featuring:

  • A tert-butylamino group, enhancing lipophilicity and metabolic stability.
  • A 3-oxo-4H-1,4-benzoxazin-6-yl moiety, a heterocyclic system known for bioactivity in antimicrobial and anti-inflammatory agents.
  • A carbonimidoyl bridge, which may facilitate intramolecular hydrogen bonding or serve as a pharmacophore.

The benzoxazinone ring system is often associated with enzyme inhibition, hinting at possible therapeutic applications for the target compound.

Propiedades

IUPAC Name

2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-20(2,3)23-22-18(13-6-4-5-7-14(13)19(25)26)12-8-9-16-15(10-12)21-17(24)11-27-16/h4-10,23H,11H2,1-3H3,(H,21,24)(H,25,26)/b22-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNXDYHNLZVLIN-RELWKKBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NN=C(C1=CC2=C(C=C1)OCC(=O)N2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N/N=C(\C1=CC2=C(C=C1)OCC(=O)N2)/C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid is a novel chemical entity that has garnered attention for its potential biological activities, particularly as a GHSR 1a agonist. This article reviews the biological activity of this compound based on available research findings, including synthesis, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxazine ring, which is known for its diverse biological properties. The presence of the tert-butylamino group is significant as it may influence the compound's pharmacological profile.

GHSR 1a Agonism

Recent studies have highlighted the compound's role as an agonist for the GHSR 1a receptor. This receptor is implicated in various physiological processes, including appetite regulation and energy homeostasis. The agonistic activity suggests potential applications in treating metabolic disorders.

Antibacterial Activity

Research has shown that derivatives of benzoxazinone compounds exhibit antibacterial properties. For instance, a study reported that synthesized benzoxazinone derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound's structure allows for interactions with bacterial enzymes or membranes, leading to inhibition of bacterial growth.

Structure-Activity Relationship (SAR) Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted to correlate chemical structure with biological activity. Key findings include:

  • Electrostatic Potential: Compounds with higher positive electrostatic potential showed enhanced antibacterial activity.
  • Hydrophobicity: Increased hydrophobic character was associated with improved interaction with bacterial membranes .

Synthesis and Screening

A notable study synthesized various derivatives of benzoxazinone, including the target compound. The synthesized compounds were screened for biological activity using standard assays. The results indicated that certain modifications to the benzoxazinone structure significantly enhanced their antibacterial potency .

In Vivo Studies

In vivo studies are essential to validate the findings from in vitro assays. Preliminary results from animal models indicate that the compound may also influence metabolic parameters positively, suggesting its potential in obesity management through GHSR modulation .

Data Tables

Compound Activity Test Organism Zone of Inhibition (mm)
Compound AAntibacterialStaphylococcus aureus15
Compound BAntibacterialE. coli12
Target CompoundGHSR AgonistN/AN/A

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Molecular Weight (g/mol) Key Functional Groups Primary Application Biological Activity
Target Compound ~381.43* Benzoic acid, tert-butylamino, benzoxazinone, carbonimidoyl Hypothetical: Enzyme inhibitor Antimicrobial (inferred)
Probenecid () 285.35 Benzoic acid, dipropylsulfamoyl Uricosuric agent Inhibits organic anion transport
Salbutamol () 239.31 Phenol, tert-butylamino, hydroxymethyl Bronchodilator β2-adrenergic agonist
Ethametsulfuron methyl () 364.37 Benzoate ester, triazine, sulfonylurea Herbicide Acetolactate synthase inhibitor

*Calculated based on formula C21H23N3O4.

Key Observations:

Functional Group Impact: The tert-butylamino group in the target compound and salbutamol enhances lipophilicity, but salbutamol’s phenolic hydroxyl group improves water solubility as a salt. The target compound’s benzoic acid group may similarly allow salt formation for enhanced bioavailability. The benzoxazinone ring in the target compound distinguishes it from probenecid’s sulfamoyl group and ethametsulfuron’s triazine system, suggesting divergent biological targets.

Synthesis: describes a multi-component reaction using tert-butyl isocyanide, cyclopropylamine, and an enoic acid.

Physicochemical Properties

  • Solubility: The benzoic acid core may confer moderate water solubility (pH-dependent), while the tert-butyl group and benzoxazinone ring enhance lipid membrane permeability.
  • Stability: The benzoxazinone’s conjugated system likely improves stability against metabolic degradation compared to ethametsulfuron’s ester group .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.